5-Butylpyrimidine

Description

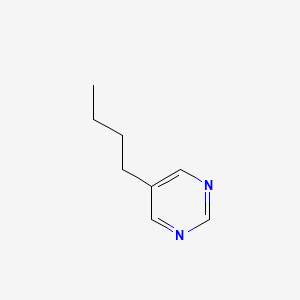

5-Butylpyrimidine (C₈H₁₂N₂) is a pyrimidine derivative characterized by a butyl group (-CH₂CH₂CH₂CH₃) substituted at the 5-position of the heteroaromatic ring. Its synthesis is achieved via cobalt-catalyzed cross-coupling reactions, yielding a colorless oil with 68% efficiency . Key spectral data include:

- ¹H NMR (CDCl₃): δ 9.06 (s, 1H, H-6), 8.58 (s, 2H, H-2 and H-4), 2.60 (t, 2H, CH₂), 0.93 (t, 3H, CH₃).

- ¹³C NMR: Peaks at δ 157.8 (C-6), 154.8 (C-2/C-4), and 13.9 (terminal CH₃).

- FT-IR: Absorptions at 3014 cm⁻¹ (C-H stretch) and 1661 cm⁻¹ (C=N/C=C).

- GC/MS: Molecular ion at m/z 136 (M⁺, 82%) .

The nonpolar butyl group confers low water solubility and a liquid state at room temperature, distinguishing it from crystalline pyrimidine derivatives.

Propriétés

Numéro CAS |

33115-33-2 |

|---|---|

Formule moléculaire |

C8H12N2 |

Poids moléculaire |

136.19 g/mol |

Nom IUPAC |

5-butylpyrimidine |

InChI |

InChI=1S/C8H12N2/c1-2-3-4-8-5-9-7-10-6-8/h5-7H,2-4H2,1H3 |

Clé InChI |

KKRBHBTYAWYVDY-UHFFFAOYSA-N |

SMILES canonique |

CCCCC1=CN=CN=C1 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylpyrimidine can be achieved through several methods. One common approach involves the reaction of pyrimidine with butyl halides under basic conditions. For example, pyrimidine can react with butyl bromide in the presence of a strong base like sodium hydride to form this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a butylboronic acid derivative reacts with a halogenated pyrimidine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Butylpyrimidine undergoes various chemical reactions, including:

Oxidation: Oxidation of this compound can lead to the formation of pyrimidine N-oxides.

Reduction: Reduction reactions can convert this compound to its corresponding dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the butyl group, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions, often in the presence of a base or catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups.

Applications De Recherche Scientifique

Chemistry: 5-Butylpyrimidine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyrimidine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as therapeutic agents. They are investigated for their antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological targets makes it a promising candidate for drug development.

Industry: this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers. The compound’s stability and reactivity make it suitable for various industrial applications.

Mécanisme D'action

The mechanism of action of 5-Butylpyrimidine and its derivatives depends on their specific biological targets. In general, pyrimidine compounds can interact with enzymes, receptors, and nucleic acids. For example, some derivatives may inhibit enzyme activity by binding to the active site, while others may interfere with DNA replication or transcription processes. The molecular targets and pathways involved vary based on the specific structure and functional groups of the compound.

Comparaison Avec Des Composés Similaires

Key Findings:

Physical State: this compound’s nonpolar butyl chain prevents crystallization, resulting in an oily state . Haloethyl and hydroxymethyl derivatives form solids due to halogen polarity or hydrogen-bonding capacity .

Solubility :

- The butyl group reduces water solubility compared to hydroxymethyl derivatives, which exhibit enhanced polarity .

- 5-(2-Haloethyl)pyrimidine’s solubility varies with halogen size; iodine derivatives are less soluble than chlorine analogs .

Structural Interactions :

- Haloethyl derivatives form one-dimensional chains via N–H···O hydrogen bonds, stabilizing their crystal lattices .

- Hydroxymethyl and triazole-containing derivatives likely engage in intermolecular H-bonding or π-π stacking, though explicit data are unavailable .

Spectral and Electronic Properties

- NMR Shifts: Electron-withdrawing groups (e.g., cyano in 5-cyano-6-phenylpyrimidin) deshield pyrimidine protons, upfield shifting ring signals compared to this compound’s δ 9.06 .

- IR Absorptions: this compound lacks strong polar group signals (e.g., -OH or -CN), contrasting with hydroxymethyl (O-H stretch ~3300 cm⁻¹) or cyano (C≡N ~2200 cm⁻¹) derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.